molecular formula C20H17N7O4 B11327262 10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11327262
M. Wt: 419.4 g/mol
InChI Key: RJCOBXKWZPBMTN-UHFFFAOYSA-N
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Description

The compound 10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a structurally complex heterocyclic molecule characterized by:

  • Heptazatricyclic framework: A fused tricyclic system containing seven nitrogen atoms.
  • Substituents: A 3,4-dimethoxyphenyl group (electron-rich aromatic ring with methoxy substituents) and a 3-hydroxyphenyl group (polar phenolic moiety).
  • Functional groups: A ketone at position 13.

Properties

Molecular Formula

C20H17N7O4

Molecular Weight

419.4 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H17N7O4/c1-30-13-7-6-10(9-14(13)31-2)16-15-17(19(29)23-22-16)21-20-24-25-26-27(20)18(15)11-4-3-5-12(28)8-11/h3-9,18,28H,1-2H3,(H,23,29)(H,21,24,26)

InChI Key

RJCOBXKWZPBMTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O)OC

Origin of Product

United States

Biological Activity

The compound 10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with significant potential in pharmacological applications. This article examines its biological activity through various studies and findings.

  • Molecular Formula : C18H13N7O2
  • Molecular Weight : 359.3 g/mol
  • IUPAC Name : 8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various biological activities including:

  • Cytotoxicity : Certain phenolic compounds have been shown to possess cytotoxic effects against cancer cell lines.
  • Anti-Metastatic Properties : Investigations into phenolic compounds from plants like Dendrobium ellipsophyllum revealed significant anti-metastatic activities linked to their structure .

Cytotoxicity Studies

A study on phenolic compounds isolated from Dendrobium ellipsophyllum highlighted the cytotoxic effects of several related compounds on human lung cancer cell lines (H292). The compounds were evaluated using the 2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide assay. Notably:

  • Compounds demonstrated IC50 values below 250 μM.
  • Induction of apoptosis and anoikis-sensitizing effects were observed at non-toxic concentrations .

The biological activity of the compound may be attributed to several mechanisms:

  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells.
  • Anoikis Sensitization : Enhancing the sensitivity of cells to anoikis (a form of programmed cell death occurring in anchorage-dependent cells).
  • Radical Scavenging : Similar compounds have shown potential in scavenging free radicals which can lead to oxidative stress and subsequent cellular damage.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (μM)Mechanism
Compound AStructure A<250Apoptosis induction
Compound BStructure B<250Anoikis sensitization
10-(3,4-Dimethoxyphenyl)...C18H13N7O2TBDTBD

Case Studies and Research Findings

  • Study on Dendrobium ellipsophyllum :
    • Isolated several phenolic compounds.
    • Demonstrated significant cytotoxicity against lung cancer cells.
    • Identified key compounds responsible for anti-metastatic activity .
  • Mechanistic Insights :
    • Enzymatic transformations of related phenolic compounds have been studied to understand their oxidative pathways and potential bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Natural Products

Compound 3 from Chrysanthemum indicum ()
  • Structure : (1S,2R,5S,6S)-2-(3,5-dimethoxyphenyl)-6-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane.
  • Key Differences: Bicyclic (dioxabicyclo) vs. tricyclic framework. Methylenedioxyphenyl group instead of 3-hydroxyphenyl. No nitrogen atoms.
Tetracylic Compounds ()
  • Example : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] derivatives.
  • Key Differences :
    • Sulfur atoms replace nitrogen in the heterocyclic core.
    • Substituted with 4-methoxyphenyl or 4-hydroxyphenyl groups.
  • Hypothesized Properties : Reduced solubility compared to nitrogen-rich systems but enhanced stability due to sulfur’s covalent bonding .
Verapamil Metabolites ()
  • Structure: Secondary amines like N-methyl-4-(3,4-dimethoxyphenyl)-4-cyano-5-methylhexylamine.
  • Key Similarity : 3,4-Dimethoxyphenyl group.
  • Metabolic Stability : The 3,4-dimethoxyphenyl group undergoes oxidative N-dealkylation in liver microsomes, suggesting the target compound may face similar metabolic challenges .
Tricyclic Systems ()
  • Example : 3,15-Dimethoxy-10-methyltricyclo[...]pentadeca-heptaen-8-one.
  • Key Differences: Fewer nitrogen atoms (non-azatricyclic). Methyl and methoxy substituents dominate.

Functional Group Influence on Bioactivity

  • 3-Hydroxyphenyl Group :
    • Increases polarity and antioxidant capacity (e.g., via radical scavenging), as seen in Populus bud compounds () and Chrysanthemum derivatives () .
  • 3,4-Dimethoxyphenyl Group :
    • Enhances metabolic lability () but may improve binding to hydrophobic enzyme pockets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Heteroatoms Notable Properties Reference
Target Compound Heptazatricyclo 3,4-dimethoxyphenyl, 3-hydroxyphenyl 7 N Hypothesized antioxidant activity
Chrysanthemum Compound 3 () Dioxabicyclo 3,5-dimethoxyphenyl, methylenedioxyphenyl 2 O Antioxidant observed
Verapamil Metabolite () Secondary amine 3,4-dimethoxyphenyl 1 N Metabolic instability via N-dealkylation
9-(4-Methoxyphenyl) Derivative () Tetracylo 4-methoxyphenyl 1 N, 2 S High stability, low solubility

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